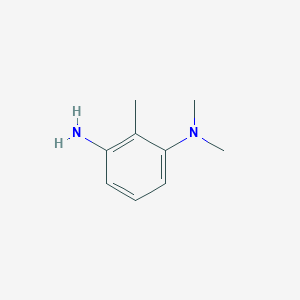
1-N,1-N,2-trimethylbenzene-1,3-diamine
Overview
Description
“1-N,1-N,2-trimethylbenzene-1,3-diamine” is a chemical compound with the CAS Number: 36714-85-9 . It has a molecular weight of 150.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-N,1-N,2-trimethylbenzene-1,3-diamine” is1S/C9H14N2/c1-7-8(10)5-4-6-9(7)11(2)3/h4-6H,10H2,1-3H3 . This indicates that the compound has a benzene ring with two amine groups and three methyl groups attached to it. Physical And Chemical Properties Analysis
“1-N,1-N,2-trimethylbenzene-1,3-diamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Catalysis
In catalysis, this diamine can act as a ligand to form complexes with metals. These complexes can be used as catalysts in various chemical reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances in the pharmaceutical industry .
Material Science
The compound’s ability to interact with other chemicals makes it useful in material science, particularly in the development of novel materials with specific properties. For example, it can be used to create polymers with enhanced strength, flexibility, or thermal stability .
Analytical Chemistry
As an analytical reagent, N1,N1,2-Trimethylbenzene-1,3-diamine can be used in the development of new methods for the detection and quantification of various substances. Its reactivity with certain chemicals can be exploited in colorimetric assays or as a derivatization agent in chromatography .
Medicinal Chemistry
In medicinal chemistry, this diamine can be utilized to design and synthesize new drug candidates. Its structural motif is found in a range of bioactive compounds, and modifications to its structure can lead to the discovery of new therapeutic agents .
Environmental Science
This compound can be employed in environmental science research to develop new methods for the removal of pollutants. Its chemical properties may allow it to bind to certain contaminants, facilitating their extraction from water or soil .
Nanotechnology
In the field of nanotechnology, N1,N1,2-Trimethylbenzene-1,3-diamine can be used to modify the surface of nanoparticles. This modification can improve the solubility, stability, and functionality of nanoparticles for various applications, including drug delivery and imaging .
Chemical Education
Lastly, due to its interesting chemical properties and applications, this compound can be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthesis techniques to students .
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H301, H311, and H331 . These indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-N,3-N,2-trimethylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-8(10)5-4-6-9(7)11(2)3/h4-6H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPUFQYPQBDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N,2-trimethylbenzene-1,3-diamine | |
CAS RN |
36714-85-9 | |
| Record name | 1-N,1-N,2-trimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

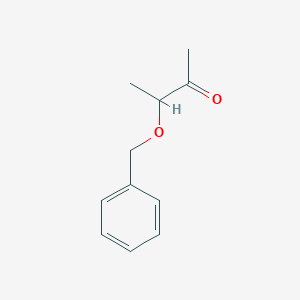
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)

![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)
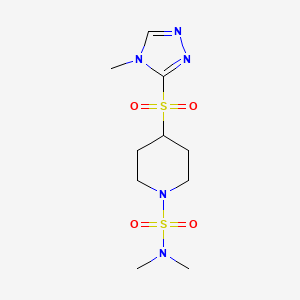
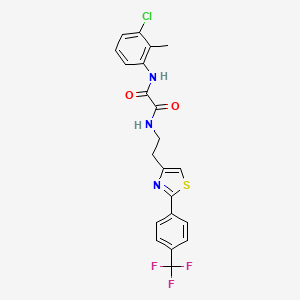
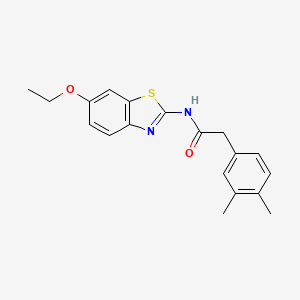
![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)
![N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B2951057.png)
![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)
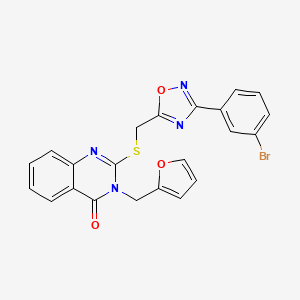
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B2951061.png)